2,3-Bis(iodomethyl)pyrazine
CAS No.:
Cat. No.: VC17528096
Molecular Formula: C6H6I2N2
Molecular Weight: 359.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6I2N2 |
|---|---|
| Molecular Weight | 359.93 g/mol |
| IUPAC Name | 2,3-bis(iodomethyl)pyrazine |
| Standard InChI | InChI=1S/C6H6I2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 |
| Standard InChI Key | NLQUAMBRENYTRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=N1)CI)CI |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3-Bis(iodomethyl)pyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The iodomethyl (-CHI) groups at positions 2 and 3 introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous pyrazine derivatives, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, reveals planar molecular geometries with partial charge separation, suggesting potential donor-acceptor behavior in 2,3-bis(iodomethyl)pyrazine .
Physicochemical Data
Key properties of 2,3-bis(iodomethyl)pyrazine are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | , | |
| Molecular Weight | 359.93 g/mol | , |
| CAS Number | 1823363-44-5 | |
| Purity (Commercial) | ≥95% | |
| Stability | Sensitive to light and moisture |
The compound’s high molecular weight and iodine content contribute to its density and polarizability, factors critical in crystallization and solubility behavior.
Synthesis and Optimization
Primary Synthetic Route
The most common synthesis involves the iodination of 2,3-dimethylpyrazine using iodine () in the presence of an oxidizing agent such as nitric acid () or hydrogen peroxide (). The reaction proceeds via radical intermediates, with the oxidizing agent facilitating the substitution of methyl hydrogens with iodine atoms:
This method yields the product in moderate-to-high purity (48–83% after chromatography) , though side products like 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile may form under suboptimal conditions .
Alternative Methodologies
Recent advances include:
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Metal-Free Cyclization: Reactions of S-nucleophiles with brominated precursors (e.g., 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile) yield fused pyrazine derivatives, though 2,3-bis(iodomethyl)pyrazine remains a minor product in such systems .
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Acid-Catalyzed N-Substitution: Condensation of α-amino acid amides with 1,2-dicarbonyl compounds, as described in pyrazine synthesis reviews, offers a pathway to functionalized derivatives .
Applications in Organic Synthesis
Building Block for Heterocycles
The iodomethyl groups undergo nucleophilic substitution (S2) and cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of:
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Pharmaceutical intermediates: Anticancer and antimicrobial agents via coupling with boronic acids.
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Ligands for catalysis: Chiral pyrazine-phosphine hybrids for asymmetric synthesis .
Research Findings and Structural Insights
Crystallographic Studies
X-ray diffraction of related compounds, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, reveals:
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Planar molecular geometry with interplanar spacing of 3.334 Å .
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Asymmetric C─N bond lengths (1.307–1.372 Å) in the pyrazine ring, indicating partial quinoid character .
Spectroscopic Characterization
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NMR: Sharp signals for the iodomethyl protons ( 4.1–4.3 ppm) and pyrazine ring carbons ( 145–150 ppm).
Future Directions and Challenges
Scalability and Green Chemistry
Current methods rely on stoichiometric iodine and harsh oxidants, generating hazardous waste (e.g., HI). Future work may explore:
Targeted Drug Discovery
Functionalization of 2,3-bis(iodomethyl)pyrazine with pharmacophores (e.g., triazoles, sulfonamides) could yield novel kinase inhibitors or antibiotic adjuvants.
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